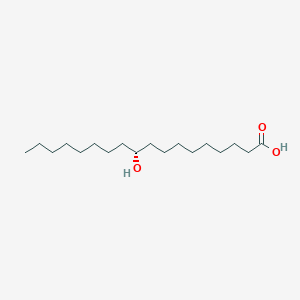

10(R)-Hydroxystearic acid

Description

Propriétés

Numéro CAS |

5856-32-6 |

|---|---|

Formule moléculaire |

C18H36O3 |

Poids moléculaire |

300.5 g/mol |

Nom IUPAC |

(10R)-10-hydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m1/s1 |

Clé InChI |

PAZZVPKITDJCPV-QGZVFWFLSA-N |

SMILES isomérique |

CCCCCCCC[C@H](CCCCCCCCC(=O)O)O |

SMILES canonique |

CCCCCCCCC(CCCCCCCCC(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of 10(R)-Hydroxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 10(R)-hydroxystearic acid (10(R)-HSA), with a focus on its microbial biosynthesis. The document details the enzymatic conversion of oleic acid into 10(R)-HSA, presents quantitative data from various microbial producers, and outlines detailed experimental protocols for its production, purification, and analysis.

Introduction to this compound

This compound is a saturated hydroxy fatty acid that has garnered significant interest in the pharmaceutical, cosmetic, and polymer industries. Its chiral nature and functional hydroxyl group make it a valuable building block for the synthesis of various bioactive molecules and specialty chemicals. While chemical synthesis is possible, there is a growing demand for sustainable and stereoselective production methods, making natural sources, particularly microbial fermentation, an attractive alternative.

The primary natural route to 10(R)-HSA is the enzymatic hydration of oleic acid, a common monounsaturated fatty acid found in vegetable oils and animal fats. This biotransformation is catalyzed by the enzyme oleate (B1233923) hydratase (EC 4.2.1.53), which is found in a variety of microorganisms.[1][2][3][4]

Natural Sources of this compound

The predominant natural sources of 10(R)-HSA are microorganisms, although it has also been reported in some plant species and as a metabolic product of gut microbiota.

Microbial Production

A diverse range of bacteria have been identified as producers of 10(R)-HSA from oleic acid. These microorganisms possess the oleate hydratase enzyme responsible for the stereospecific addition of a water molecule to the double bond of oleic acid.

Table 1: Microbial Sources of this compound and their Production Yields

| Microbial Strain | Production Method | Substrate Concentration (g/L) | Product Concentration (g/L) | Conversion Yield (%) | Productivity (g/L/h) | Reference |

| Stenotrophomonas maltophilia (recombinant E. coli) | Whole-cell biotransformation | 50 | 49 | 98 | 12.3 | [4] |

| Lysinibacillus fusiformis (recombinant enzyme) | Enzymatic conversion | 40 | 40 | 94 (molar) | 16 | [2] |

| Lactococcus garvieae (recombinant enzyme) | Enzymatic conversion | 30 | 0.258 | - | - | [1] |

| Nocardia cholesterolicum NRRL 5767 | Resting cells | 17.8 | >16 | >90 | >2.67 | [5] |

| Pseudomonas sp. NRRL B-3266 | Fermentation | - | - | - | - | [6] |

| Selenomonas ruminantium | Fermentation | - | - | - | - | [7] |

| Enterococcus faecalis | Fermentation | - | - | - | - | [7] |

| Rumen Microbiota | In vitro fermentation | - | 14.4 µmol/100 µmol oleic acid input | - | - | [8] |

Note: The table presents a selection of reported microbial producers. Yields and productivities can vary significantly based on the specific strain, cultivation conditions, and biotransformation parameters.

Plant Sources

The occurrence of 10-hydroxystearic acid has been reported in the plant genus Gossypium (cotton).[9] However, microbial sources are far more extensively studied and utilized for its production due to higher yields and easier extraction.

Gut Microbiota

10(R)-HSA is also known to be a hydroxylation product of oleic acid formed by the gut microbiota.[10] This highlights the role of microbial metabolism of dietary fats in the host.

Biosynthesis of this compound

The biosynthesis of 10(R)-HSA from oleic acid is a single-step enzymatic reaction catalyzed by oleate hydratase. This enzyme facilitates the anti-Markovnikov addition of water to the cis-9 double bond of oleic acid. The reaction is highly stereospecific, yielding the (R)-enantiomer. The enzyme contains a flavin adenine (B156593) dinucleotide (FAD) cofactor that is crucial for its catalytic activity, although it is not consumed in the reaction.[3][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of 10(R)-HSA from microbial sources.

Microbial Cultivation and Whole-Cell Biotransformation

This protocol is adapted from the procedure for Stenotrophomonas maltophilia expressed in E. coli.[4]

1. Recombinant Strain Cultivation:

-

Inoculate a single colony of recombinant E. coli harboring the oleate hydratase gene into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin).

-

Incubate overnight at 37°C with shaking at 200 rpm.

-

Transfer the overnight culture to 500 mL of fresh LB broth in a 2 L flask and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate for a further 12-16 hours at a lower temperature (e.g., 20-25°C).

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Whole-Cell Biotransformation:

-

Wash the harvested cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.5).

-

Resuspend the cells in the same buffer to a final concentration of 10 g/L (cell dry weight).

-

Prepare the reaction mixture containing the cell suspension, oleic acid (50 g/L), and a surfactant such as Tween 40 (0.05% w/v) to improve substrate solubility.

-

Incubate the reaction mixture at 35°C with gentle agitation for 4-8 hours.

Oleate Hydratase Extraction and Purification

This protocol is a general guide based on common protein purification techniques.[1]

1. Cell Lysis:

-

Resuspend the harvested cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM PMSF).

-

Lyse the cells using a French press or sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

2. Protein Purification (for His-tagged enzyme):

-

Load the supernatant (crude extract) onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

-

Wash the column with a wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged oleate hydratase with an elution buffer (lysis buffer containing 250 mM imidazole).

-

Collect the fractions and analyze for protein content (e.g., Bradford assay) and purity (SDS-PAGE).

-

Pool the fractions containing the purified enzyme and dialyze against a storage buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 10% glycerol).

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the derivatization and analysis of 10(R)-HSA.[12][13]

1. Sample Preparation and Extraction:

-

Acidify the biotransformation mixture to pH 2-3 with HCl.

-

Extract the fatty acids with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (3 volumes).

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

2. Derivatization:

-

To the dried extract, add a derivatizing agent to convert the carboxylic acid and hydroxyl groups into more volatile esters and ethers for GC analysis. A common method is silylation.

-

Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

-

Heat the mixture at 60-70°C for 30-60 minutes.

-

Evaporate the excess derivatizing agent under a stream of nitrogen.

-

Re-dissolve the derivatized sample in a suitable solvent like hexane (B92381) or iso-octane.

3. GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80-100°C), ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min, and hold for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Quantification: Use selected ion monitoring (SIM) of characteristic fragment ions of the derivatized 10-HSA for improved sensitivity and specificity. An internal standard (e.g., a deuterated fatty acid) should be used for accurate quantification.

-

Workflow and Logical Relationships

The overall process for producing and analyzing 10(R)-HSA from a microbial source involves a series of sequential steps, as illustrated in the workflow diagram below.

Conclusion

The microbial production of this compound through the enzymatic hydration of oleic acid presents a highly efficient and stereoselective method for obtaining this valuable chemical. A variety of bacterial species, both wild-type and recombinant, have been shown to be effective producers. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to explore and optimize the natural production of 10(R)-HSA for their specific applications. The use of recombinant microorganisms, in particular, offers a promising avenue for achieving high-titer and high-productivity processes suitable for industrial-scale manufacturing.

References

- 1. Recombinant Oleate Hydratase from Lactobacillus rhamnosus ATCC 53103: Enzyme Expression and Design of a Reliable Experimental Procedure for the Stereoselective Hydration of Oleic Acid [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stereospecificity of Microbial Hydrations of Oleic Acid to 10-Hydroxystearic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conversion of oleic acid to 10-hydroxystearic acid by two species of ruminal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The production of 10-hydroxystearic and 10-ketostearic acids is an alternative route of oleic acid transformation by the ruminal microbiota in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleate Hydratase in Lactobacillus delbrueckii subsp. bulgaricus LBP UFSC 2230 Catalyzes the Reversible Conversion between Linoleic Acid and Ricinoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oleate Hydratase from Lactobacillus rhamnosus ATCC 53103: A FADH2-Dependent Enzyme with Remarkable Industrial Potential [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biological Role of 10(R)-Hydroxystearic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(R)-Hydroxystearic acid (10-HSA) is a unique hydroxylated fatty acid produced from oleic acid by the enzymatic activity of gut microorganisms, particularly of the Lactobacillus genus.[1][2] Once considered a simple bacterial metabolite, a growing body of evidence now highlights its significant and diverse biological roles in mammalian physiology. This technical guide provides an in-depth overview of the current understanding of 10-HSA's functions, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative effects. Detailed experimental protocols for key assays are also provided to facilitate further research in this promising area. 10-HSA has emerged as a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism.[3][4][5] Through this mechanism, 10-HSA exerts beneficial effects on gut and liver health, promoting tissue repair and restoring metabolic homeostasis.[3][4] Furthermore, its ability to stimulate collagen synthesis underscores its potential in skin health and regenerative medicine.[6][7] This document aims to be a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this gut microbiota-derived metabolite.

Introduction

The mammalian gut microbiome is a complex ecosystem that plays a pivotal role in host health and disease. One of the key functions of the gut microbiota is the metabolism of dietary components into a vast array of bioactive molecules. This compound (10-HSA) is a prime example of such a metabolite, derived from the hydration of oleic acid by bacterial enzymes.[1] While initially identified in various natural sources, its endogenous production in the mammalian gut and subsequent biological activities have garnered significant scientific interest.

This guide will explore the multifaceted roles of 10-HSA, from its impact on the gut-liver axis to its effects on dermal fibroblasts. We will delve into the molecular mechanisms underpinning these functions, with a particular focus on the activation of PPARα signaling. Quantitative data from key studies are summarized in tabular format for clear comparison, and detailed experimental protocols are provided to aid in the design and execution of future research.

Biosynthesis of this compound

The primary route for the production of 10-HSA in mammals is through the enzymatic action of gut bacteria.[1] Specifically, certain strains of Lactobacillus have been shown to possess oleate (B1233923) hydratase enzymes that catalyze the stereospecific hydration of the double bond in oleic acid to form this compound.[2] The oleic acid substrate for this biotransformation can be derived from dietary sources.

Biological Roles and Mechanisms of Action

Gut and Liver Health

10-HSA plays a crucial role in maintaining the integrity and function of the gut-liver axis. In preclinical models of liver injury, 10-HSA has been demonstrated to:

-

Restore the Gut Epithelial Barrier: 10-HSA helps to repair a damaged gut lining, a critical function in preventing the translocation of harmful substances from the gut into the bloodstream.

-

Normalize Gut Immune Responses: It modulates the immune environment in the gut, contributing to a reduction in inflammation.

-

Promote Liver Tissue Repair: 10-HSA has been shown to reverse liver damage in animal models.[3][4]

-

Improve Liver Metabolism: It enhances energy metabolism and detoxification functions within the liver.[3]

The primary mechanism underlying these beneficial effects is the activation of PPARα.[3][4]

Skin Health and Anti-Aging

In the context of dermatology and cosmetology, 10-HSA has shown promise as an anti-aging and skin-rejuvenating agent. Its key functions in the skin include:

-

Stimulation of Collagen Synthesis: 10-HSA significantly increases the production of both type I and type III collagen in human dermal fibroblasts.[6][7] Collagen is a major structural protein of the skin, and its increased synthesis can lead to improved skin elasticity and a reduction in wrinkles.

-

PPARα Activation in Skin: Similar to its effects in the liver and gut, 10-HSA acts as a potent PPARα agonist in skin cells, which is believed to mediate its collagen-boosting effects.[6][7]

Anti-Inflammatory and Anti-Diabetic Potential

Emerging evidence suggests that 10-HSA may also possess anti-inflammatory and anti-diabetic properties. These effects are likely linked to its ability to activate PPARα, a known regulator of inflammation and glucose homeostasis. Further research is needed to fully elucidate these potential therapeutic applications.

Signaling Pathways

The biological effects of 10-HSA are predominantly mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) signaling pathway.

Upon entering the cell, 10-HSA binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). The PPARα/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1), lipid metabolism (e.g., CYP4A), and other cellular processes, ultimately leading to the observed biological effects of 10-HSA.[8][9]

While PPARα is the primary described pathway, the potential interaction of 10-HSA with other fatty acid-sensing receptors like GPR40, GPR120, or GPR110 warrants further investigation.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and ex vivo studies on the biological effects of this compound.

Table 1: PPARα Activation by this compound and its Regioisomers

| Compound | Concentration | Fold Induction of PPARα Activity (vs. Control) | p-value | Reference |

| 10(R)-HSA | 0.01% (0.33 mM) | 15.7 | < 0.001 | [5] |

| 9-HSA | 0.01% (0.33 mM) | 10.1 | < 0.001 | [5] |

| 12-HSA | 0.01% (0.33 mM) | 4.9 | < 0.001 | [5] |

| 17-HSA | 0.01% (0.33 mM) | 1.7 | NS | [5] |

| Stearic Acid | 0.01% (0.35 mM) | 1.8 | NS | [5] |

NS: Not Significant

Table 2: Effect of this compound on Collagen Synthesis

| Collagen Type | System | 10(R)-HSA Concentration | Change in Collagen Levels (vs. Control) | p-value | Reference |

| Type I | Primary Human Dermal Fibroblasts (in vitro) | 0.01% (0.33 mM) | +112% (2.12-fold increase) | < 0.05 | [5] |

| Type I | Primary Human Dermal Fibroblasts (in vitro) | Not specified | +96% (dose-dependent) | < 0.01 | [6] |

| Type III | Primary Human Dermal Fibroblasts (in vitro) | Not specified | +244% (dose-dependent) | < 0.01 | [6] |

| Type III | Human Skin Explants (ex vivo) | 0.01% (0.33 mM) | +70% | < 0.01 | [5] |

| Type III | Human Skin Explants (ex vivo) | Not specified | +57% | < 0.01 | [6] |

Experimental Protocols

Quantification of this compound from Biological Samples

This protocol provides a general workflow for the extraction and quantification of 10-HSA from biological matrices such as plasma, tissues, or cell culture media using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation:

-

For plasma or serum, proteins are typically precipitated using a cold organic solvent (e.g., methanol (B129727) or acetonitrile).[10]

-

For tissues, homogenization in a suitable buffer is required prior to extraction.

-

An internal standard (e.g., a stable isotope-labeled 10-HSA) should be added at the beginning of the sample preparation to account for extraction losses and matrix effects.

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): After protein precipitation, the sample is acidified, and 10-HSA is extracted into an organic solvent such as hexane (B92381) or ethyl acetate.[11]

-

Solid-Phase Extraction (SPE): Alternatively, the sample can be loaded onto an SPE cartridge (e.g., C18), washed to remove interfering substances, and then 10-HSA is eluted with an organic solvent.[12]

-

-

Derivatization (Optional): To improve chromatographic properties and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis, the carboxylic acid group of 10-HSA can be derivatized (e.g., silylation).[13] For LC-MS/MS, derivatization is often not necessary.

-

LC-MS/MS Analysis:

-

The extracted and reconstituted sample is injected into an LC-MS/MS system.

-

Chromatographic separation is typically achieved using a reverse-phase column (e.g., C18).

-

Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

-

Quantification: The concentration of 10-HSA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 10-HSA.

PPARα Activation Assay (Luciferase Reporter Assay)

This in vitro assay is used to determine the ability of a compound to activate PPARα.

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293 or HepG2) is co-transfected with two plasmids:

-

An expression vector containing the full-length human or mouse PPARα gene.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.

-

-

A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment: The transfected cells are treated with various concentrations of 10-HSA or a control compound (e.g., a known PPARα agonist like Wy-14643 or a vehicle control like DMSO).

-

Cell Lysis and Luciferase Activity Measurement:

-

After an incubation period (typically 24-48 hours), the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

If a Renilla luciferase control was used, its activity is also measured.

-

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in cell number and transfection efficiency. The fold induction of PPARα activity is calculated by dividing the normalized luciferase activity of the 10-HSA-treated cells by that of the vehicle-treated cells.

Assessment of Gut Epithelial Barrier Integrity (In Vivo FITC-Dextran Assay)

This in vivo assay measures the permeability of the gut barrier in mice.[7][14]

Methodology:

-

Animal Preparation: Mice are fasted for a defined period (e.g., 4-6 hours) to clear the upper gastrointestinal tract.

-

FITC-Dextran Administration: A solution of fluorescein (B123965) isothiocyanate (FITC)-labeled dextran (B179266) (typically 4 kDa) is administered to the mice by oral gavage.

-

Blood Collection: After a specific time (e.g., 4 hours), blood is collected from the mice.

-

Plasma Preparation: The blood is centrifuged to separate the plasma.

-

Fluorescence Measurement: The fluorescence intensity of the plasma is measured using a fluorometer.

-

Data Analysis: A standard curve is generated using known concentrations of FITC-dextran in control plasma. The concentration of FITC-dextran that has passed from the gut into the bloodstream is determined from the standard curve. An increase in plasma FITC-dextran concentration indicates increased gut permeability.

Quantification of Collagen Synthesis in Dermal Fibroblasts (In Vitro)

This protocol describes a common method for quantifying collagen production by dermal fibroblasts in cell culture.[15][16]

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media.

-

Treatment: The cells are treated with 10-HSA at various concentrations for a specified period (e.g., 48-72 hours). A vehicle control is also included.

-

Collagen Quantification:

-

Sirius Red Assay: The cell culture supernatant or cell lysate is collected. The total soluble collagen can be quantified using the Sirius Red dye, which specifically binds to collagen. The absorbance is measured spectrophotometrically.

-

ELISA: A quantitative enzyme-linked immunosorbent assay (ELISA) can be used to specifically measure the amount of type I or type III pro-collagen in the cell culture supernatant.

-

Western Blotting: The amount of collagen in the cell lysate or supernatant can be determined by separating the proteins by SDS-PAGE, transferring them to a membrane, and probing with an antibody specific for the collagen type of interest.

-

-

Data Normalization: The amount of collagen is typically normalized to the total protein content or cell number in each sample to account for differences in cell proliferation.

Conclusion and Future Directions

This compound, a metabolite produced by the gut microbiota, has emerged as a significant bioactive molecule with pleiotropic effects in mammals. Its ability to potently activate PPARα provides a clear mechanism for its beneficial roles in maintaining gut-liver homeostasis and promoting skin health. The quantitative data presented in this guide highlight the potency of 10-HSA, often surpassing that of other hydroxystearic acid isomers.

For researchers and drug development professionals, 10-HSA represents a promising therapeutic lead. Future research should focus on:

-

Elucidating the full spectrum of its downstream signaling targets beyond the currently known PPARα-regulated genes.

-

Investigating its potential interactions with other receptors to uncover additional mechanisms of action.

-

Conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety for various conditions, including non-alcoholic fatty liver disease, inflammatory bowel disease, and skin aging.

-

Optimizing its delivery and bioavailability to enhance its therapeutic potential.

The study of 10-HSA is a compelling example of how the intricate interplay between the host and its microbiome can yield novel therapeutic opportunities. The information and protocols provided in this technical guide are intended to serve as a valuable resource to accelerate further discoveries in this exciting field.

References

- 1. Nrf2-Mediated Antioxidant Defense and Peroxiredoxin 6 Are Linked to Biosynthesis of Palmitic Acid Ester of 9-Hydroxystearic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors up-regulate the expression of tight junction proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. korambiotech.com [korambiotech.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | PPARA activates gene expression [reactome.org]

- 10. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Absolute Quantification of Human Serum Albumin Isoforms by Internal Calibration Based on a Top-Down LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. KEGG PATHWAY: TGF-beta signaling pathway - hsa eco [kegg.jp]

10(R)-Hydroxystearic Acid: An Endogenous Lipid Metabolite at the Crossroads of Microbial-Host Interaction and Cellular Signaling

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10(R)-Hydroxystearic acid (10-HSA), a hydroxylated fatty acid derived from oleic acid, is emerging as a significant endogenous lipid metabolite with diverse biological activities. Primarily produced through microbial hydration of oleic acid, its presence in mammalian systems, particularly the gut, highlights a crucial intersection of the host microbiome and lipid metabolism. Functionally, 10-HSA has been identified as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor regulating lipid metabolism, inflammation, and cellular proliferation. This technical guide provides a comprehensive overview of the current understanding of 10-HSA, including its production, biological functions, and underlying signaling pathways. Detailed experimental protocols for its synthesis, extraction, quantification, and biological activity assessment are presented to facilitate further research and drug development efforts targeting this intriguing molecule.

Introduction

Hydroxy fatty acids are a class of lipid molecules characterized by the presence of one or more hydroxyl groups along their acyl chain. These modifications confer unique physicochemical properties and distinct biological activities compared to their non-hydroxylated counterparts. This compound (10-HSA) is an 18-carbon saturated fatty acid with a hydroxyl group at the C-10 position. While initially identified as a product of microbial metabolism, its detection in mammalian tissues and its specific interaction with host cellular machinery have garnered increasing interest. This guide will delve into the multifaceted nature of 10-HSA, from its microbial origins to its potential as a therapeutic modulator.

Endogenous Production and Metabolism

The primary route for the synthesis of 10(R)-HSA is the enzymatic hydration of oleic acid (a monounsaturated omega-9 fatty acid). This biotransformation is catalyzed by oleate (B1233923) hydratases, enzymes found in a variety of microorganisms.

Microbial Production:

Several bacterial species are known to produce 10(R)-HSA from oleic acid. These include:

-

Pseudomonas species[1]

-

Lactobacillus rhamnosus[2]

-

Stenotrophomonas maltophilia

-

Genetically engineered Escherichia coli expressing oleate hydratase[3]

The gut microbiota is a significant source of 10-HSA in mammals, where dietary oleic acid is converted by resident bacteria.[4] Ruminant animals also exhibit production of 10-HSA in the rumen through the action of their microbiota.[5]

Mammalian Presence:

The presence of 10-HSA in mammalian tissues is a subject of ongoing investigation. While some studies have detected it in various tissues, it is hypothesized that this may, in part, be due to bacterial activity during sample processing.[1] Nevertheless, the absorption of microbially-produced 10-HSA from the gut provides a clear mechanism for its systemic distribution and interaction with host cells.

Biological Functions and Signaling Pathways

10(R)-HSA exerts its biological effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

PPARα Agonism

10-HSA has been identified as a potent and selective agonist of PPARα.[3] PPARα is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The activation of PPARα by 10-HSA initiates a cascade of downstream events that influence lipid metabolism, inflammation, and cellular health.

Dermatological Effects

In the context of skin biology, 10-HSA has demonstrated several beneficial effects:

-

Stimulation of Collagen Synthesis: 10-HSA has been shown to increase the synthesis of collagen type I and type III in human dermal fibroblasts.[3] This is a critical aspect of maintaining skin structure and elasticity.

-

Reduction of Hyperpigmentation and Pore Size: Clinical studies have indicated that topical application of 10-HSA can reduce the appearance of age spots and conspicuous pores.[3][6]

-

Mitigation of UV-Induced Damage: 10-HSA can attenuate the negative effects of UVB radiation on the skin by reducing the activation of the tumor suppressor protein p53 and decreasing the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation.[3]

Anti-proliferative and Anti-obesity Effects

-

Cancer Cell Proliferation: While some regioisomers of hydroxystearic acid have shown significant anti-proliferative activity against various cancer cell lines, 10-HSA exhibited a weaker effect.[7]

-

Adipogenesis: 10-HSA has been reported to suppress lipid accumulation in 3T3-L1 adipocytes, suggesting a potential role in combating obesity.[8]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway initiated by 10(R)-HSA through PPARα activation, leading to its observed effects on skin health.

Figure 1. Signaling pathway of 10(R)-HSA via PPARα activation.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell/System | Reference |

| PPARα Agonism (EC50) | 5.5 x 10-6 M | Reporter gene assay | [3][6] |

| Collagen I Synthesis Increase | +96% (at 5 µM) | Primary human dermal fibroblasts | [3] |

| Collagen III Synthesis Increase | +244% (at 5 µM) | Primary human dermal fibroblasts | [3] |

| UVB-induced MMP-1 Inhibition | 83% | Full thickness human skin | [3] |

| UVB-induced p53 Upregulation Reduction | 46% | Irradiated human skin | [3] |

| Production in Ruminal Cultures | 14.4 µmol/100 µmol oleic acid input | Continuous cultures of ruminal microorganisms | [5] |

| Endogenous Concentration | Not well-established in human tissues | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 10(R)-HSA.

Production of 10(R)-HSA via Microbial Hydration

This protocol describes the synthesis of 10(R)-HSA from oleic acid using Lactobacillus rhamnosus.

Materials:

-

Lactobacillus rhamnosus (e.g., ATCC 53103)

-

De Man, Rogosa and Sharpe (MRS) broth

-

Oleic acid

-

Resazurin (B115843) sodium salt

-

Nitrogen gas

-

Skimmed milk

-

Incubator shaker

-

Centrifuge

-

Organic solvents (e.g., ethyl acetate (B1210297), hexane)

-

Silica (B1680970) gel for chromatography

Procedure:

-

Prepare sterile MRS broth.

-

Add resazurin sodium salt as an anaerobiosis indicator.

-

Flush the medium with nitrogen gas to create anaerobic conditions.

-

Inoculate the broth with Lactobacillus rhamnosus suspended in skimmed milk.

-

Add oleic acid to the culture.

-

Incubate the culture at 37°C with shaking for 4 days.

-

After incubation, acidify the culture broth to pH 2 with HCl.

-

Extract the lipids with ethyl acetate.

-

Wash the organic phase with brine and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 10(R)-HSA.

Extraction and Quantification of 10-HSA from Biological Samples

This protocol outlines a general procedure for the extraction and quantification of 10-HSA from tissues or cells using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Biological sample (tissue or cells)

-

Internal standard (e.g., deuterated 10-HSA)

-

Homogenizer

-

Organic solvents (e.g., methanol, chloroform, hexane)

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Homogenization: Homogenize the weighed tissue or cell pellet in a suitable buffer on ice.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

-

Vortex thoroughly and incubate at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization (Optional but recommended for GC-MS): For improved chromatographic performance and sensitivity, derivatize the hydroxyl and carboxyl groups (e.g., silylation).

-

LC-MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol).

-

Inject the sample into the LC-MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for 10-HSA and the internal standard.

-

Quantify the amount of 10-HSA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

PPARα Reporter Gene Assay

This protocol describes a cell-based assay to determine the PPARα agonist activity of 10-HSA.

Materials:

-

A suitable cell line (e.g., HEK293T or HepG2)

-

Expression plasmid for human PPARα

-

Reporter plasmid containing a PPRE upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

10(R)-HSA

-

Positive control (e.g., GW7647)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 10(R)-HSA, a positive control, and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for variations in transfection efficiency and cell number. Calculate the fold induction relative to the vehicle control and determine the EC50 value for 10-HSA.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the biological effects of 10(R)-HSA.

Figure 2. General experimental workflow for 10(R)-HSA research.

Conclusion and Future Directions

This compound stands as a fascinating example of a microbial metabolite with potent biological effects on the host. Its role as a PPARα agonist provides a clear molecular basis for its observed activities, particularly in the realm of dermatology. The ability of 10-HSA to stimulate collagen synthesis and protect against UV-induced damage makes it a promising candidate for cosmetic and therapeutic applications.

However, several key areas warrant further investigation. A critical next step is to accurately determine the endogenous concentrations of 10-HSA in various human tissues and circulation under both physiological and pathological conditions. This will be crucial for understanding its true physiological relevance. Further elucidation of its metabolic fate in mammals is also needed. Finally, exploring the full therapeutic potential of 10-HSA and its derivatives in inflammatory conditions, metabolic disorders, and other PPARα-related pathologies could open new avenues for drug development. The detailed protocols and information provided in this guide aim to equip researchers with the necessary tools to advance our understanding of this important endogenous lipid metabolite.

References

- 1. mdpi.com [mdpi.com]

- 2. Human serum albumin as a clinically accepted cell carrier solution for skin regenerative application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shop.hytest.fi [shop.hytest.fi]

- 4. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel | MDPI [mdpi.com]

- 5. Human serum albumin - Wikipedia [en.wikipedia.org]

- 6. WO2019063718A1 - A process for the cell-free enzymatic production of 10-hydroxystearic acid (10-hsa) from bio-based oils for lubricant formulation - Google Patents [patents.google.com]

- 7. Plasma Oxidized Albumin in Acute Ischemic Stroke Is Associated With Better Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 10-Hydroxystearic acid--identified after homogenization of tissue--is derived from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 10(R)-Hydroxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(R)-Hydroxystearic acid (10-HSA), a naturally occurring hydroxylated fatty acid, has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the molecular mechanism of action of 10(R)-HSA, with a primary focus on its role as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide synthesizes current scientific literature to detail the signaling pathways modulated by 10-HSA, presents quantitative data on its activity, and outlines key experimental protocols for its study. The information is intended to support further research and development of 10-HSA as a potential therapeutic or cosmeceutical agent.

Core Mechanism of Action: PPARα Agonism

The principal mechanism through which this compound exerts its biological effects is by acting as a selective and potent agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon activation by a ligand such as 10-HSA, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARα by 10-HSA leads to a cascade of downstream cellular responses, primarily related to lipid metabolism, inflammation, and cellular proliferation and differentiation.

Signaling Pathway

The signaling pathway initiated by 10-HSA binding to PPARα is depicted below.

Quantitative Data

The potency and efficacy of 10(R)-HSA as a PPARα agonist and its downstream effects have been quantified in several studies.

Table 1: PPARα Activation by Hydroxystearic Acid Isomers

| Compound | Fold Induction of PPARα Activity | Significance (p-value) |

| 10(R)-HSA | 15.7 | < 0.001 |

| 9-HSA | 10.1 | < 0.001 |

| 12-HSA | 4.9 | < 0.001 |

| 17-HSA | 1.7 | Not significant |

| Stearic Acid (SA) | 1.8 | Not significant |

| Data sourced from a luciferase reporter gene assay.[1][2] |

Table 2: Effect of 10(R)-HSA on Collagen Synthesis in Primary Human Dermal Fibroblasts

| Treatment | Fold Increase in Collagen Type I Levels | Significance (p-value) |

| 10(R)-HSA | 2.12 | < 0.05 |

| 9-HSA | 1.56 | Not significant |

| 12-HSA | No statistical effect | - |

| Stearic Acid (SA) | No statistical effect | - |

| Data obtained from in vitro studies on primary human dermal fibroblasts.[1][2] |

| Treatment | Increase in Collagen Type III Levels (ex vivo skin) | Significance (p-value) |

| 0.01% (0.33 mM) 10-HSA | +70% | < 0.01 |

| 0.05% (1.7 mM) Retinol | +47% | < 0.05 |

| Combination (10-HSA + Retinol) | +240% | < 0.01 |

| Data from immunohistochemical analysis of human ex vivo skin.[2] |

Other Potential Mechanisms (Indirect Evidence)

While the primary mechanism of action of 10(R)-HSA is through PPARα, the activity of other related fatty acids on G protein-coupled receptors (GPCRs) suggests potential, though currently unconfirmed, secondary mechanisms.

-

GPR120: The regioisomer 9-hydroxystearic acid (9-HSA) has been identified as a ligand for GPR120, a receptor for long-chain fatty acids known to be involved in anti-inflammatory and insulin-sensitizing effects. This raises the possibility that 10-HSA may also interact with GPR120, although direct evidence is lacking.

-

GPR40: Palmitic acid hydroxy stearic acids (PAHSAs) have been shown to activate GPR40, which is involved in glucose homeostasis[3][4]. While 10-HSA is structurally different, this indicates that hydroxylated fatty acids can interact with this receptor.

-

GPR110: The endogenous ligand for GPR110 is synaptamide (B1662480) (N-docosahexaenoylethanolamine), a derivative of docosahexaenoic acid (DHA)[5]. There is currently no evidence to suggest that 10-HSA directly interacts with GPR110.

Further research is required to definitively establish whether 10(R)-HSA has any significant activity at these GPCRs.

Experimental Protocols

PPARα Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate PPARα.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are transiently co-transfected with a mammalian expression vector for full-length human PPARα and a reporter plasmid containing multiple copies of a PPRE upstream of a firefly luciferase gene. A vector expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

Transfected cells are seeded into 96-well plates.

-

After 24 hours, the medium is replaced with fresh medium containing various concentrations of 10(R)-HSA (typically from 0.01 µM to 100 µM) or a vehicle control (e.g., DMSO). A known PPARα agonist (e.g., GW7647) is used as a positive control.

-

Cells are incubated with the compounds for 24 hours.

-

-

Luciferase Assay:

-

After incubation, cells are washed with phosphate-buffered saline (PBS) and lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

-

The fold induction is calculated as the ratio of the normalized luciferase activity in the presence of 10-HSA to that in the presence of the vehicle control.

-

Collagen Synthesis Assay in Primary Human Dermal Fibroblasts

This assay measures the effect of 10-HSA on the production of collagen by skin fibroblasts.

Detailed Methodology:

-

Cell Culture:

-

Primary human dermal fibroblasts are cultured in fibroblast growth medium.

-

Cells are seeded in 6-well or 12-well plates and grown to near confluence.

-

-

Compound Treatment:

-

The culture medium is replaced with fresh medium containing 10(R)-HSA at the desired concentration (e.g., 0.01% or 0.33 mM) or a vehicle control. A positive control such as TGF-β1 can be used[6].

-

The cells are incubated for a specified period, typically 48 to 72 hours, to allow for collagen production and secretion.

-

-

Sample Collection and Analysis:

-

Immunohistochemistry/Immunofluorescence:

-

Cells are fixed and permeabilized.

-

They are then incubated with a primary antibody specific for collagen type I or type III.

-

A fluorescently labeled secondary antibody is used for detection.

-

Collagen expression is visualized and quantified using fluorescence microscopy.

-

-

ELISA:

-

The cell culture supernatant can be collected to measure secreted collagen.

-

The cell layer can be lysed to measure intracellular collagen.

-

A specific ELISA kit for human collagen type I or III is used to quantify the amount of collagen in the samples.

-

-

Proteomics:

-

Cell lysates are prepared and subjected to mass spectrometry-based proteomics to identify and quantify changes in the abundance of various collagen types and other extracellular matrix proteins.

-

-

Conclusion

The primary mechanism of action of this compound is the activation of the nuclear receptor PPARα. This interaction leads to the transcriptional regulation of target genes, resulting in various biological effects, most notably the stimulation of collagen synthesis in dermal fibroblasts. While there is indirect evidence suggesting potential interactions with GPCRs such as GPR120, further research is needed to validate these as significant mechanisms of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic and cosmeceutical potential of this intriguing fatty acid.

References

- 1. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR110, a receptor for synaptamide, expressed in osteoclasts negatively regulates osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 10(R)-Hydroxystearic Acid Signaling Pathways in Cells

Abstract

This compound (10(R)-HSA) is a naturally occurring hydroxylated fatty acid that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the currently understood cellular signaling pathways of 10(R)-HSA. The primary focus is on its well-documented role as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation. This document summarizes the quantitative data on its efficacy, details the experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction

This compound is a chiral fatty acid derivative with emerging applications in cosmetics and potential therapeutic areas. Endogenous esters of hydroxystearic acid isomers, including 10(R)-HSA, have been associated with antidiabetic and anti-inflammatory properties[1]. Its mechanism of action is primarily attributed to its ability to activate nuclear receptors, specifically PPARα. Understanding the intricacies of 10(R)-HSA's signaling pathways is crucial for harnessing its full potential in various applications.

The PPARα Signaling Pathway of this compound

The most well-characterized signaling pathway for 10(R)-HSA involves its function as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. PPARs are ligand-activated transcription factors that regulate the expression of numerous genes involved in lipid metabolism, energy homeostasis, and inflammation.

Upon entering the cell, 10(R)-HSA binds to the ligand-binding domain of PPARα in the cytoplasm. This binding induces a conformational change in the receptor, leading to its activation. The activated 10(R)-HSA/PPARα complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in various cellular processes.

Downstream Effects of PPARα Activation by 10(R)-HSA

Activation of PPARα by 10(R)-HSA leads to several beneficial downstream effects, particularly in the skin:

-

Increased Collagen Synthesis: 10(R)-HSA has been shown to stimulate the synthesis of collagen type I and type III in human dermal fibroblasts[2][3]. This contributes to improved skin structure and an anti-aging effect.

-

Anti-inflammatory and Photoprotective Effects: 10(R)-HSA inhibits the expression of Matrix Metalloproteinase-1 (MMP-1) induced by UVB radiation[3]. MMP-1 is an enzyme that degrades collagen. Furthermore, it reduces the upregulation of p53, a tumor suppressor protein involved in the cellular response to DNA damage, following UV exposure[3]. These actions suggest a protective role against photoaging and skin damage.

Signaling Pathway Diagram

Quantitative Data on 10(R)-HSA Activity

The efficacy of 10(R)-HSA as a PPARα agonist has been quantified in several studies. The following table summarizes the key quantitative findings.

| Parameter | Value | Cell Line/System | Reference |

| PPARα Activation | |||

| Fold Induction vs. Control | 15.7x (p < 0.001) | HEK293 cells | [2] |

| EC50 | 5.5 x 10⁻⁶ M | Reporter gene assay | [3] |

| Collagen Synthesis | |||

| Collagen Type I Induction | 2.12x (p < 0.05) | Primary human dermal fibroblasts | [2] |

| Collagen Type III Induction (in vitro) | 244% (p < 0.01) | Primary human dermal fibroblasts | [3] |

| Collagen Type III Induction (ex vivo) | +57% (p < 0.01) | Human ex vivo skin | [3] |

| Anti-inflammatory/Photoprotective Effects | |||

| Inhibition of UVB-induced MMP-1 expression | 83% (p < 0.01) | Human ex vivo skin | [3] |

| Reduction of UV-induced p53 up-regulation | 46% (p < 0.01) | Human ex vivo skin | [3] |

Experimental Protocols

The following section provides a detailed methodology for a key experiment used to characterize the activity of 10(R)-HSA: the PPARα Transactivation Assay.

PPARα Transactivation Assay (Luciferase Reporter Gene Assay)

This assay is used to determine the ability of a compound to activate the PPARα receptor.

Objective: To quantify the agonistic activity of 10(R)-HSA on the human PPARα receptor.

Principle: A one-hybrid system is employed using a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα. A reporter plasmid containing the luciferase gene under the control of a GAL4 upstream activating sequence is co-transfected into host cells (e.g., HEK293). If the test compound activates the PPARα ligand-binding domain, the chimeric receptor binds to the GAL4 sequence, driving the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of receptor activation. A co-transfected plasmid expressing Renilla luciferase is used to normalize for transfection efficiency.

Materials:

-

HEK293 cells

-

Minimum Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

GAL4-PPARα LBD expression plasmid

-

Luciferase reporter plasmid (with GAL4 UAS)

-

Renilla luciferase expression plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (and other test compounds)

-

Luciferase assay reagent

-

Renilla luciferase assay reagent

-

White, clear-bottom 96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Culture: Culture HEK293 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Transfection:

-

Seed 7.5 x 10⁴ HEK293 cells per well in a white, clear-bottom 96-well plate and incubate for 24 hours.

-

Prepare a transfection mixture containing the GAL4-PPARα LBD plasmid, the luciferase reporter plasmid, and the Renilla luciferase plasmid with a suitable transfection reagent according to the manufacturer's instructions.

-

Add the transfection mixture to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of 10(R)-HSA and control compounds in the appropriate vehicle (e.g., DMSO).

-

Remove the transfection medium and replace it with fresh medium containing the test compounds or vehicle control.

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.

-

Subsequently, measure the Renilla luciferase activity in the same wells.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of PPARα activity by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

-

Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Experimental Workflow Diagram

Other Potential Signaling Pathways and Future Directions

While the PPARα signaling pathway is the most established mechanism for 10(R)-HSA, further research may uncover additional pathways. The initial hypothesis of G-protein coupled receptor (GPCR) involvement, such as GPR110, remains an area for future investigation, although direct evidence is currently lacking. It is plausible that 10(R)-HSA could interact with other cellular targets, leading to a broader range of biological effects. Future studies should aim to:

-

Investigate the potential interaction of 10(R)-HSA with a panel of GPCRs.

-

Elucidate the detailed molecular mechanisms underlying its anti-inflammatory effects beyond PPARα.

-

Explore its effects on other cell types and tissues to understand its full therapeutic potential.

Conclusion

This compound is a bioactive lipid that primarily signals through the activation of the nuclear receptor PPARα. This signaling pathway leads to beneficial effects such as increased collagen synthesis and anti-inflammatory responses, making it a promising ingredient for cosmetic and potentially therapeutic applications. This technical guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols. Further research into other potential signaling pathways will undoubtedly expand our knowledge and applications of this versatile molecule.

References

- 1. (R)-10-Hydroxystearic Acid: Crystals vs. Organogel [mdpi.com]

- 2. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10(R)-Hydroxystearic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(R)-Hydroxystearic acid (10-HSA) is a saturated hydroxy fatty acid that has garnered increasing interest in various scientific and industrial fields, including cosmetics, polymer science, and pharmacology.[1][2] It is a derivative of oleic acid and is known to be produced by the gut microbiota.[3] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a chiral molecule with the hydroxyl group located at the 10th carbon of the stearic acid backbone.[1][4] This seemingly simple structural modification imparts unique properties compared to its parent molecule, stearic acid.

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₆O₃ | [3][5][6][7] |

| Molecular Weight | 300.5 g/mol | [3][5][6][7] |

| Appearance | Solid | [3] |

| CAS Number | 5856-32-6 | [3][5] |

| Synonyms | 10(R)-HSA, (R)-10-hydroxyoctadecanoic acid, D-10-hydroxystearic acid | [3][5] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 82.5–84.3 °C (crystals) | [4] |

| 78.2 °C (from cooled melt) | [4] | |

| Boiling Point | 436.3 ± 18.0 °C (Predicted) | [8] |

| pKa | 4.78 ± 0.10 (Predicted) | [8] |

| XLogP3 | 6.5 | [9][10] |

Solubility

| Solvent | Solubility | Source |

| DMSO | ≥10 mg/mL | [3] |

| Ethanol | ≥10 mg/mL | [3] |

Spectral Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in 10-HSA. Key signals include those for the O-H and C=O stretching modes.[1][4] The spectra can differ depending on the physical state of the sample (e.g., crystal form vs. heat-treated).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis is particularly useful for determining the enantiomeric excess of 10-HSA after its synthesis. This is often achieved by derivatizing the molecule with a chiral agent, such as (R)-O-acetylmandelic acid, to create diastereomers that can be distinguished by NMR.[11]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the analysis of 10-HSA.[12] Derivatization is often required to increase the volatility of the molecule for GC analysis.

Experimental Protocols

Synthesis of this compound via Microbial Hydration

A common and stereoselective method for synthesizing 10(R)-HSA is through the hydration of oleic acid using whole-cell biocatalysts, such as Lactobacillus rhamnosus.[1][3]

Materials:

-

Lactobacillus rhamnosus GG

-

de Man-Rogosa-Sharpe (MRS) broth

-

Resazurin (B115843) sodium salt

-

Oleic acid

-

Ethanol

-

Glucose

-

6N HCl

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

Petroleum ether

-

Acetic acid

Procedure:

-

Prepare sterile MRS broth containing resazurin sodium salt and flush with nitrogen to create anaerobic conditions.

-

Inoculate the broth with Lactobacillus rhamnosus GG and incubate for four days at 37 °C with shaking (130 rpm).

-

Add a solution of oleic acid in ethanol, followed by a glucose solution at specified time points under a nitrogen flow.

-

After the reaction, filter the mixture through celite.

-

Acidify the filtrate to pH 1 with 6N HCl.

-

Extract the product three times with ethyl acetate.

-

Wash the combined organic phases with brine and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography using a petroleum ether/ethyl acetate/acetic acid gradient.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of hydroxystearic acids using GC-MS, which often requires a derivatization step to convert the fatty acids into more volatile esters.

Materials:

-

This compound sample

-

Internal standard (e.g., propyl-paraben)

-

Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with pyridine, or diazomethane (B1218177) for methylation)

-

Solvent (e.g., iso-octane)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5)

Procedure:

-

Sample Preparation: Accurately weigh the 10-HSA sample and dissolve it in a suitable solvent. Add the internal standard.

-

Derivatization: Add the derivatizing agent to the sample solution. For silylation with MSTFA, heat the mixture to facilitate the reaction. For methylation, treat with an ethereal solution of diazomethane.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments, allowing for identification and quantification.

-

Data Analysis: Identify the peak corresponding to the derivatized 10-HSA based on its retention time and mass spectrum. Quantify the amount of 10-HSA by comparing its peak area to that of the internal standard.

Biological Activity and Signaling Pathways

This compound has been identified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[10][13] PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation.

PPARα Signaling Pathway

As a PPARα agonist, 10(R)-HSA can activate this receptor. The general mechanism of PPARα activation is as follows:

-

Ligand Binding: 10(R)-HSA, as the ligand, enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).

-

DNA Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the heterodimer to the PPRE, along with the recruitment of co-activator proteins, initiates the transcription of genes involved in fatty acid oxidation, leading to a decrease in lipid levels.

Experimental Workflow Visualizations

Microbial Synthesis Workflow

The following diagram illustrates the key steps in the microbial synthesis and purification of this compound.

GC-MS Analysis Workflow

This diagram outlines the general workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Conclusion

This compound is a fascinating molecule with distinct physical, chemical, and biological properties. Its chirality and the position of the hydroxyl group contribute to its unique characteristics, including its ability to act as a PPARα agonist. The methodologies for its synthesis and analysis are well-established, providing a solid foundation for further research and development. This technical guide serves as a comprehensive resource for professionals seeking to understand and utilize this compound in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. gsartor.org [gsartor.org]

- 3. researchgate.net [researchgate.net]

- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 10-Hydroxystearic acid, (10R)- | C18H36O3 | CID 12520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 10-Hydroxystearic Acid | C18H36O3 | CID 9561835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]

structural characterization of 10(R)-Hydroxystearic acid crystals

An In-depth Technical Guide on the Structural Characterization of 10(R)-Hydroxystearic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characterization of this compound (10(R)-HSA) crystals, synthesizing crystallographic, spectroscopic, and thermal analysis data. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support research and development activities.

Crystallographic Analysis

Single crystals of (R)-10-HSA have been successfully grown from a mixture of petroleum ether and ethyl acetate (B1210297).[1][2] The crystal structure was determined by single-crystal X-ray diffraction.

Crystal Data and Structure Refinement

The crystallographic data for 10(R)-HSA is summarized in the table below.[2]

| Parameter | Value |

| Empirical Formula | C₁₈H₃₆O₃ |

| Formula Weight | 300.47 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.517(3) |

| b (Å) | 7.584(4) |

| c (Å) | 45.43(2) |

| α (°) | 90 |

| β (°) | 92.68(3) |

| γ (°) | 90 |

| Volume (ų) | 1898.4(17) |

| Z | 4 |

| Density (calculated) | 1.050 g/cm³ |

| Absorption Coefficient (μ) | 0.072 mm⁻¹ |

| F(000) | 672 |

| Temperature | 100 K |

Molecular Packing and Hydrogen Bonding

The crystal structure of (R)-10-HSA reveals a head-to-tail arrangement of molecules.[1] The carboxylic acid groups form dimers through hydrogen bonding interactions. This arrangement is a key determinant of the crystal's stability and physical properties.

Spectroscopic Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and understanding the hydrogen bonding network in 10(R)-HSA crystals.

Infrared Spectroscopy Data

The table below summarizes the key IR absorption bands for 10(R)-HSA crystals obtained from a mixture of petroleum ether and ethyl acetate.[2]

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3300-2500 | O-H stretch (Carboxylic Acid) | Broad absorption due to hydrogen-bonded dimers. |

| ~3400 | O-H stretch (Alcohol) | Stretching vibration of the hydroxyl group. |

| 2955, 2917, 2849 | C-H stretch | Asymmetric and symmetric stretching of CH₂ and CH₃. |

| 1700 | C=O stretch (Carboxylic Acid) | Carbonyl stretching of the dimeric form. |

| 1472, 1463 | C-H bend | Bending vibrations of the alkyl chain. |

| 940 | O-H bend (Carboxylic Acid) | Out-of-plane bending of the hydrogen-bonded OH. |

Thermal Analysis

The thermal behavior of 10(R)-HSA crystals provides insights into their melting characteristics and stability.

Melting Point

Crystals of 10(R)-HSA obtained from a petroleum ether and ethyl acetate mixture exhibit a melting point in the range of 82.5–84.3 °C.[1] It has been noted that after melting and subsequent cooling, the recrystallized form has a lower melting point of 78.2 °C, suggesting the presence of polymorphism.[1]

Experimental Protocols

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of (R)-10-HSA are grown by slow evaporation from a solution in a mixture of petroleum ether and ethyl acetate.[1][2]

-

Data Collection: A suitable single crystal is mounted on a goniometer. Diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a Mo X-ray source or synchrotron radiation.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A polycrystalline sample of (R)-10-HSA is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Acquisition: The PXRD pattern is recorded using a powder diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 5° to 50° with a defined step size and counting time.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities with simulated patterns from single-crystal data or reference databases.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the crystalline 10(R)-HSA is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the ATR crystal.

-

Spectrum Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or pure KBr pellet) is collected and subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The absorption bands in the spectrum are assigned to specific molecular vibrations to confirm the presence of characteristic functional groups.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed amount of the 10(R)-HSA crystal sample (typically 2-5 mg) is placed in an aluminum pan, which is then hermetically sealed.

-

DSC Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to or from the sample is measured as a function of temperature. This allows for the determination of melting points, enthalpies of fusion, and other thermal transitions.

-

TGA Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The mass of the sample is continuously monitored as a function of temperature. This provides information on the thermal stability and decomposition profile of the compound.

Signaling Pathways and Logical Relationships

Recent studies have identified 10(R)-HSA as a bioactive lipid that can modulate cellular signaling pathways, notably acting as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist and influencing the Wnt signaling pathway.

Experimental Workflow for Structural Characterization

Caption: Experimental workflow for the structural characterization of 10(R)-HSA crystals.

PPARα Signaling Pathway Activation by 10(R)-HSA

10(R)-HSA has been identified as an agonist for PPARα, a nuclear receptor that plays a key role in lipid metabolism and inflammation.

Caption: Activation of the PPARα signaling pathway by this compound.

Influence of 10(R)-HSA on the Wnt/β-catenin Signaling Pathway

Research suggests that 10(R)-HSA can modulate the Wnt signaling pathway, which is crucial for cell fate, proliferation, and differentiation.

Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound.

References

The Role of 10(R)-Hydroxystearic Acid in Gut Microbiota Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiome plays a pivotal role in host health and disease, largely through the production of a diverse array of metabolites. Among these, hydroxylated fatty acids have emerged as a class of signaling molecules with significant physiological effects. 10(R)-hydroxystearic acid (10-HOA), a metabolite produced by the bacterial hydration of oleic acid, has garnered increasing attention for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of 10-HOA in the context of gut microbiota metabolism, its molecular mechanisms of action, and detailed experimental protocols for its study.